molecular formula C13H19NSi B11885655 3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline CAS No. 546112-58-7

3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline

Cat. No.: B11885655
CAS No.: 546112-58-7
M. Wt: 217.38 g/mol
InChI Key: IZMPXJGNBPVJRJ-UHFFFAOYSA-N
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Description

3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline is an organic compound with the molecular formula C11H15NSi It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with ethyl and trimethylsilyl-ethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline typically involves the reaction of 3-ethyl-4-iodoaniline with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline exerts its effects depends on its specific application. In chemical reactions, the trimethylsilyl-ethynyl group can act as a protecting group or a reactive site for further functionalization. The molecular targets and pathways involved vary based on the context of its use, such as in biological or medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-4-[(trimethylsilyl)ethynyl]aniline is unique due to the presence of both ethyl and trimethylsilyl-ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

546112-58-7

Molecular Formula

C13H19NSi

Molecular Weight

217.38 g/mol

IUPAC Name

3-ethyl-4-(2-trimethylsilylethynyl)aniline

InChI

InChI=1S/C13H19NSi/c1-5-11-10-13(14)7-6-12(11)8-9-15(2,3)4/h6-7,10H,5,14H2,1-4H3

InChI Key

IZMPXJGNBPVJRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)N)C#C[Si](C)(C)C

Origin of Product

United States

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